1,3,4-Trimethylcyclohex-3-en-1-amine hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, heterocyclic amines were acetoacetylated with 2,2,6-trimethyl-1,3-dioxen-4-one to yield C-substituted products, which upon nitrosation and reduction, afforded a pyrazine derivative . Another approach involved the hydroboration of cyclohexene derivatives with borane reagents, followed by cyclization and reductive removal of N-substituents to produce optically pure amines . Additionally, the synthesis of a tritiated compound started with the tritiation of a trimethylcyclohexenylmethylamine, followed by coupling with acetyl 5-azidosalicylic acid chloride . These methods indicate the versatility in synthesizing amines and their derivatives, which could be relevant to the synthesis of 1,3,4-Trimethylcyclohex-3-en-1-amine hydrochloride.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various techniques. For example, an X-ray structural determination revealed the Z-orientation about the double bond in a substituted 3-oxobutanoic acid amide . This kind of structural analysis is crucial for understanding the stereochemistry and molecular conformation, which are important for the properties and reactivity of amines.
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes reactions with isocyanates and isothiocyanates, leading to the selective cleavage of Si–N bonds and subsequent [4 + 2] cycloadditions to form triazine derivatives . These reactions demonstrate the potential reactivity of nitrogen-containing compounds, which could be extrapolated to the chemical behavior of 1,3,4-Trimethylcyclohex-3-en-1-amine hydrochloride.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1,3,4-Trimethylcyclohex-3-en-1-amine hydrochloride are not directly reported, the properties of structurally related compounds can provide some insights. For instance, the synthesis of a photoaffinity analog of an influenza fusion inhibitor resulted in a compound with a radiochemical purity > 99% and a specific activity of 63 Ci/mmol . This indicates the high purity and specific activity that can be achieved with careful synthesis and purification, which are important aspects of the physical and chemical properties of a compound.
Scientific Research Applications
Biogenic Amines in Fish Research
Research on biogenic amines, such as histamine and cadaverine, is crucial in understanding food safety, particularly in fish. These amines form through the decarboxylation of amino acids and play significant roles in intoxication, spoilage, and nitrosamine formation. Understanding the relationships between these amines can elucidate mechanisms of food poisoning and ensure the safety of fish products (Bulushi et al., 2009).
Amino-1,2,4-Triazoles in Organic Synthesis
Amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry, used in producing agricultural products, pharmaceuticals, and high-energy materials. Their versatility in synthesis reflects the broader potential of functionalized amines in creating compounds with significant applications in various industries (Nazarov et al., 2021).
Amines in Copper Catalyzed Reactions
Amines, including cyclic and aliphatic varieties, are essential in copper-catalyzed reactions for forming C-N bonds. These reactions are pivotal in synthesizing complex organic molecules, showcasing the role of amines in advancing organic synthesis methodologies (Kantam et al., 2013).
Amines in Environmental Science
Amine-functionalized sorbents have shown promise in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, demonstrating the potential of amines in environmental purification processes. The design of these sorbents takes into account interactions such as electrostatic and hydrophobic interactions, reflecting the scientific research applications of amines in environmental science (Ateia et al., 2019).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
1,3,4-trimethylcyclohex-3-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-7-4-5-9(3,10)6-8(7)2;/h4-6,10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBVOTVDRUUBHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1)(C)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4-Trimethylcyclohex-3-en-1-amine hydrochloride |
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